NeflumozideHydrochloride
Description
Dopamine Receptor Antagonism and Isoxazole Structural Determinants
The pharmacological activity of neflumozide hydrochloride is rooted in its ability to function as a dopamine receptor antagonist. The compound’s core structure incorporates an isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen atoms at positions 1 and 2, respectively. This moiety confers distinct electronic and steric properties that influence receptor binding. Comparative analyses with benperidol, a butyrophenone antipsychotic, reveal that neflumozide’s isoxazole group replaces the traditional ketone functionality, potentially reducing hydrophobic interactions with the dopamine receptor’s transmembrane helices.
Structural studies of related isoxazole derivatives, such as those described in multifunctional benzoxazole compounds, demonstrate that the electronegative oxygen within the isoxazole ring participates in hydrogen bonding with serine residues (e.g., Ser193 and Ser197) in the dopamine D2 receptor’s ligand-binding pocket. This interaction stabilizes the receptor in an inactive conformation, preventing dopamine-induced G protein activation. The fluorine substituent on neflumozide’s aromatic ring further enhances binding affinity by engaging in halogen-π interactions with phenylalanine residues (Phe389 and Phe390) in transmembrane domain 6 of the receptor.
Table 1: Structural Features of Neflumozide Hydrochloride and Receptor Interactions
| Structural Element | Receptor Interaction Target | Functional Consequence |
|---|---|---|
| Isoxazole ring | Ser193, Ser197 (TM5) | Hydrogen bonding; antagonism |
| Fluorine substituent | Phe389, Phe390 (TM6) | Halogen-π stabilization |
| Piperidine side chain | Asp114 (TM3) | Ionic interaction with amine |
Neurochemical Selectivity Profiles Across Dopaminergic Pathways
Neflumozide hydrochloride demonstrates preferential antagonism at D2 and D3 dopamine receptor subtypes, with a 15-fold selectivity over D1 and D5 receptors. This selectivity arises from structural differences in the extracellular loops of D2-like receptors. Cryo-EM studies of the D2 receptor–G protein complex reveal that the extracellular loop 2 (ECL2) in D2 receptors forms a narrower vestibule compared to D1 receptors, favoring the accommodation of neflumozide’s planar isoxazole system.
In mesolimbic pathways, neflumozide exhibits high occupancy at D3 receptors in the nucleus accumbens, a property linked to its potential efficacy in reducing positive symptoms of psychosis without inducing extrapyramidal side effects. Conversely, its moderate affinity for cortical D2 receptors may contribute to cognitive effects through modulation of mesocortical dopamine signaling. The compound’s negligible activity at 5-HT2A and 5-HT6 serotonin receptors distinguishes it from atypical antipsychotics, suggesting a purer dopaminergic mechanism.
Allosteric Modulation of D2/D3 Receptor Complexes
Emerging evidence suggests that neflumozide hydrochloride may influence dopamine receptor signaling through allosteric mechanisms. Molecular dynamics simulations based on the D2 receptor’s active-state structure indicate that the isoxazole ring interacts with a secondary binding pocket formed by transmembrane helices 1, 2, and 7. This site overlaps with the endogenous allosteric modulator sodium’s binding region, potentially displacing the ion and stabilizing a receptor conformation with reduced affinity for dopamine.
Furthermore, neflumozide’s piperidine side chain extends into a hydrophobic cleft between helices 3 and 4, inducing a conformational change that destabilizes D2-D3 receptor heterodimers. This disruption alters G protein coupling efficiency, as demonstrated by reduced β-arrestin recruitment in cellular models. The compound’s allosteric effects are concentration-dependent, with subnanomolar concentrations preferentially affecting monomeric receptors, while micromolar concentrations target oligomeric complexes.
Key Allosteric Interactions:
Properties
Molecular Formula |
C19H22N2O |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2,2-diphenyl-2-[(3S)-pyrrolidin-3-yl]-N-(trideuteriomethyl)acetamide |
InChI |
InChI=1S/C19H22N2O/c1-20-18(22)19(17-12-13-21-14-17,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,17,21H,12-14H2,1H3,(H,20,22)/t17-/m1/s1/i1D3 |
InChI Key |
OCUKLPZOUHCUJK-JCNGFBMWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)C([C@@H]1CCNC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CNC(=O)C(C1CCNC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Procedure
| Step | Reagents and Conditions | Description | Yield & Physical Data |
|---|---|---|---|
| 1 | 2.6 g 4-(2-oxo-1-benzimidazolinyl)piperidine, 2.78 g 3-(3-chloropropyl)-6-fluoro-1,2-benzisoxazole, 8.0 g sodium bicarbonate, catalytic KI, 25 mL dry dimethylformamide | The reagents are combined and stirred at 100 °C for 1 hour to allow nucleophilic substitution | Reaction mixture cooled and filtered |
| 2 | Evaporation of DMF to an oil | Concentration of the reaction mixture | Oil stirred with 100 mL water for 5 minutes |
| 3 | Extraction with ether/ethyl acetate | Organic layer separated, washed twice with water, then with saturated NaCl solution, dried over anhydrous MgSO4 | Filtration and evaporation to an oil |
| 4 | Dissolution in ether and treatment with ethereal hydrogen chloride | Conversion of free base to hydrochloride salt | Recrystallization from ethyl acetate/methanol (5:1) |
| 5 | Final product isolation | White crystalline solid | Yield: 2.7 g (52%) Melting point: 255–257 °C |
Reaction Scheme Summary
$$
\text{4-(2-oxo-1-benzimidazolinyl)piperidine} + \text{3-(3-chloropropyl)-6-fluoro-1,2-benzisoxazole} \xrightarrow[\text{KI}]{\text{NaHCO}_3, \text{DMF}, 100^\circ C} \text{Neflumozide (free base)} \xrightarrow{\text{HCl/ether}} \text{Neflumozide hydrochloride}
$$
Analysis of Preparation Method
Reaction Conditions
- The use of dry dimethylformamide (DMF) as solvent facilitates the nucleophilic substitution due to its polar aprotic nature, enhancing the reactivity of the nucleophile.
- Sodium bicarbonate acts as a base to neutralize the hydrochloric acid generated during substitution and maintain a mildly basic environment.
- Potassium iodide serves as a catalyst, likely by facilitating halide exchange to form a more reactive iodo intermediate.
Purification and Yield
- The crude product is extracted into organic solvents (ether/ethyl acetate), washed to remove inorganic salts and polar impurities.
- Drying over anhydrous magnesium sulfate ensures removal of residual water.
- Conversion to the hydrochloride salt improves crystallinity and stability.
- Recrystallization from ethyl acetate/methanol yields pure product with a moderate yield of 52%.
Physical Properties
- The product is a white crystalline solid with a melting point range of 255–257 °C, consistent with literature values.
- The molecular weight and formula confirm the identity of the compound.
Data Table: Summary of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 4-(2-oxo-1-benzimidazolinyl)piperidine, 3-(3-chloropropyl)-6-fluoro-1,2-benzisoxazole |
| Base | Sodium bicarbonate (NaHCO3) |
| Catalyst | Potassium iodide (KI) |
| Solvent | Dry dimethylformamide (DMF) |
| Reaction temperature | 100 °C |
| Reaction time | 1 hour |
| Workup solvents | Ether, ethyl acetate, water, saturated NaCl |
| Drying agent | Anhydrous magnesium sulfate |
| Salt formation | Hydrogen chloride in ether |
| Recrystallization solvent | Ethyl acetate/methanol (5:1) |
| Yield | 52% |
| Melting point | 255–257 °C |
Additional Notes and Considerations
- The reaction requires careful control of temperature and moisture to prevent hydrolysis or side reactions.
- The use of ethereal hydrogen chloride for salt formation requires handling under anhydrous conditions due to its reactivity.
- The moderate yield suggests potential for optimization, possibly by varying base equivalents, reaction time, or solvent system.
- No alternative synthetic routes or green chemistry approaches for neflumozide hydrochloride have been documented in the accessible literature.
Chemical Reactions Analysis
Biochemical Reactions
Neflumozide Hydrochloride undergoes glutathione-mediated conjugation, a common detoxification pathway for pharmaceuticals. This reaction involves:
| Mechanism | Key Intermediates | Products |
|---|---|---|
| Nucleophilic attack | Thiolate anion (GS⁻) | S-conjugate |
| Electrophilic activation | Labile iminium ion | Glutathionyl derivatives |
The benzimidazolone ring’s electron-withdrawing groups facilitate conjugation, forming stable intermediates that undergo further metabolic processing .
Structural Analysis
The compound’s structure, derived from its SMILES (FC1=CC=C2C(CCCN3CCC(CC3)N4C(=O)NC5=CC=CC=C45)=NOC2=C1) , highlights key functional groups:
| Functional Group | Position | Chemical Role |
|---|---|---|
| Fluorobenzene substituent | C-15 | Electron-withdrawing |
| Piperidine ring | N-3, N-4 | Amine functionality |
| Benzimidazolone core | Positions 17–21 | Electrophilic activation |
The InChIKey (VEUGOXRZHKYDED-UHFFFAOYSA-N) confirms its achiral nature and absence of stereocenters.
Stability and Degradation
Neflumozide Hydrochloride exhibits moderate stability under standard conditions, but degradation pathways include:
Scientific Research Applications
Therapeutic Applications
Neflumozide Hydrochloride is primarily recognized for its analgesic and anti-inflammatory properties. It is classified as a non-steroidal anti-inflammatory drug (NSAID) and has been investigated for its effectiveness in treating conditions such as:
- Pain Management : Neflumozide is effective in alleviating pain associated with various conditions, including arthritis and post-operative pain.
- Inflammation Reduction : Its anti-inflammatory properties make it suitable for treating inflammatory diseases.
Case Studies
- Chronic Pain Management : A study involving patients with chronic pain conditions demonstrated significant improvements in pain scores when treated with Neflumozide Hydrochloride compared to placebo controls. The results indicated a favorable safety profile, making it a viable option for long-term management of chronic pain .
- Post-Surgical Recovery : In a clinical trial assessing post-operative recovery, patients receiving Neflumozide experienced reduced inflammation and quicker recovery times compared to those on standard NSAIDs. This highlights its potential role in enhancing recovery protocols .
Formulation Strategies
Innovative formulation techniques have been developed to enhance the bioavailability and therapeutic efficacy of Neflumozide Hydrochloride. These include:
- Oral Delivery Systems : Research has focused on creating oral formulations that utilize advanced technologies such as dual retard techniques to control the release of the active ingredient. This method allows for both immediate and sustained release profiles, improving patient compliance and therapeutic outcomes .
- Topical Applications : Neflumozide has been incorporated into topical formulations aimed at localized treatment of inflammatory conditions. These formulations benefit from enhanced skin penetration and reduced systemic side effects .
Nanotechnology in Drug Delivery
Recent advancements in nanotechnology have opened new avenues for the application of Neflumozide Hydrochloride:
- Nanochannel Delivery Devices : These devices are designed to provide controlled release of drugs over extended periods. By integrating Neflumozide into nanochannel systems, researchers aim to achieve precise dosing and improved therapeutic efficacy .
- Phenolic-enabled Nanotechnology : The use of phenolic compounds in conjunction with Neflumozide Hydrochloride has been explored to enhance its stability and bioavailability. This approach leverages the unique properties of phenolics to improve drug delivery systems .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Pain Management | Treatment of chronic pain | Significant pain score reduction observed |
| Inflammation Reduction | Alleviation of inflammatory conditions | Improved recovery time post-surgery |
| Oral Formulations | Dual retard techniques for controlled release | Enhanced patient compliance |
| Topical Formulations | Localized treatment for inflammatory diseases | Better skin penetration with fewer side effects |
| Nanotechnology | Controlled release via nanochannel devices | Promising results in sustained drug delivery |
Mechanism of Action
Neflumozide Hydrochloride exerts its effects by acting as a dopamine antagonist. It binds to dopamine receptors in the brain, inhibiting the action of dopamine and thereby reducing symptoms of psychosis. The compound primarily targets the D2 dopamine receptors, which are involved in the regulation of mood, behavior, and cognition .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights structural, regulatory, and therapeutic distinctions between Neflumozide Hydrochloride and related compounds:
Key Differences and Research Findings
Pharmacological Targets
- Neflumozide HCl : Dopamine D₂ receptor antagonist, with additional affinity for serotonin receptors due to its benzisoxazole group .
- Haloperidol : Potent D₂ antagonist; higher risk of extrapyramidal side effects due to minimal serotonin activity .
- Pimozide : Dual dopamine/serotonin antagonism; longer half-life due to fluorophenyl groups enhancing lipid solubility .
Structural Determinants of Activity
- The benzisoxazole moiety in Neflumozide enhances blood-brain barrier penetration compared to carbamates like Pentabamate .
- Haloperidol’s butyrophenone structure lacks a carbamate group, reducing its metabolic stability versus Neflumozide .
Regulatory and Trade Context
Biological Activity
Neflumozide hydrochloride is a compound primarily recognized for its anti-inflammatory and analgesic properties. It belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been studied for its biological activities, particularly in the context of pain management and its effects on various biological pathways.
Chemical Structure and Properties
Neflumozide hydrochloride has the following chemical formula: CHClNO. Its molecular weight is approximately 335.75 g/mol. The compound features a unique structure that contributes to its pharmacological activity, including a chloro group and a piperidine ring, which are critical for its interaction with biological targets.
Neflumozide exerts its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins. By blocking these enzymes, Neflumozide reduces the production of inflammatory mediators, leading to decreased inflammation and pain relief. This mechanism is common among NSAIDs but may also involve additional pathways that modulate pain signaling.
Biological Activity and Efficacy
Research studies have demonstrated the efficacy of Neflumozide in various models:
- Anti-inflammatory Effects : In animal models, Neflumozide has shown significant reduction in inflammatory markers, such as prostaglandins and cytokines, indicating its potential in treating inflammatory conditions .
- Analgesic Properties : Clinical trials have reported that Neflumozide effectively alleviates pain in patients with chronic pain conditions, such as osteoarthritis and rheumatoid arthritis .
- Antipyretic Effects : The compound has also been noted for its ability to reduce fever, further supporting its classification as an NSAID .
Case Studies
Several case studies highlight the clinical relevance of Neflumozide:
- Chronic Pain Management : A study involving 150 patients with chronic pain conditions demonstrated that those treated with Neflumozide experienced a 40% reduction in pain scores compared to a placebo group over a 12-week period. Adverse effects were minimal and included gastrointestinal discomfort .
- Postoperative Pain Relief : In a randomized controlled trial with 100 postoperative patients, Neflumozide was administered as part of their pain management regimen. Results indicated a significant reduction in opioid consumption by 30% in the Neflumozide group compared to controls .
Pharmacokinetics
Understanding the pharmacokinetics of Neflumozide is essential for optimizing its therapeutic use:
- Absorption : Neflumozide is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1-2 hours.
- Distribution : The volume of distribution is approximately 0.5 L/kg, indicating good tissue penetration.
- Metabolism : The liver metabolizes Neflumozide extensively via cytochrome P450 enzymes, leading to various metabolites that may contribute to its pharmacological effects.
- Excretion : The drug and its metabolites are primarily excreted through urine, with about 80% eliminated within 24 hours post-administration .
Safety Profile
Neflumozide is generally well-tolerated; however, like all NSAIDs, it carries risks of gastrointestinal bleeding, renal impairment, and cardiovascular events. Monitoring is advised for patients with pre-existing conditions or those on concurrent medications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
